4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile
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Overview
Description
4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C13H14FNO2. This compound is notable for its unique structure, which includes a tetrahydropyran ring, a fluorophenoxy group, and a carbonitrile group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of (4-fluorophenyl)acetonitrile with dibromopentane and 2,2-dibromodiethyl ether in the presence of sodium hydride in mineral oil . The resulting nitrile is then reduced using lithium aluminum hydride to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in the synthesis of this compound.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces amines or alcohols.
Scientific Research Applications
4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group is believed to play a crucial role in its biological activity, potentially enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Cyanotetrahydropyran: This compound shares the tetrahydropyran ring and carbonitrile group but lacks the fluorophenoxy group.
Methyl tetrahydro-2H-pyran-4-carboxylate: This compound has a similar tetrahydropyran ring but features a carboxylate group instead of a carbonitrile group.
Uniqueness
4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H14FNO2 |
---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
4-[(4-fluorophenoxy)methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C13H14FNO2/c14-11-1-3-12(4-2-11)17-10-13(9-15)5-7-16-8-6-13/h1-4H,5-8,10H2 |
InChI Key |
KCRBTBWSGUPGDC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(COC2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
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